molecular formula C11H10N4O2 B12359604 2-(5-Methyltetrazol-1-yl)-3-phenyl-prop-2-enoate

2-(5-Methyltetrazol-1-yl)-3-phenyl-prop-2-enoate

Cat. No.: B12359604
M. Wt: 230.22 g/mol
InChI Key: PTBNDKSHTBGKBT-JXMROGBWSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts or iodine. This reaction proceeds readily in water, producing the tetrazole ring through a [3+2] cycloaddition reaction . Microwave-assisted synthesis and the use of heterogeneous catalysts like silica-supported sodium hydrogen sulfate have also been reported to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound often employs environmentally benign and cost-effective methods. For instance, L-proline as a catalyst enables the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides . This method offers simple experimental procedures, short reaction times, and excellent yields.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, iodine, and silica-supported sodium hydrogen sulfate. Reaction conditions often involve aqueous environments, microwave irradiation, or the use of heterogeneous catalysts .

Major Products

The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and versatile compounds .

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

(E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)/b10-7+

InChI Key

PTBNDKSHTBGKBT-JXMROGBWSA-N

Isomeric SMILES

CC1=NN=NN1/C(=C/C2=CC=CC=C2)/C(=O)O

Canonical SMILES

CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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